molecular formula C8H9F2NO B13297548 (1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol

(1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol

Cat. No.: B13297548
M. Wt: 173.16 g/mol
InChI Key: CXJWXUGRWAXKAF-QMMMGPOBSA-N
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Description

(1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol typically involves the reduction of a precursor compound, such as 2-chloro-1-(3,4-difluorophenyl)ethanone. The reduction can be achieved using various reducing agents, including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), under controlled conditions to yield the desired chiral product .

Industrial Production Methods

Industrial production of this compound may involve the use of chiral catalysts or enzymes to ensure the selective formation of the (1R) enantiomer. The process may include steps such as chiral resolution or asymmetric synthesis to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
  • 2-Amino-1-(3,4-difluorophenyl)ethanol
  • 2-Chloro-1-(3,4-difluorophenyl)ethanol

Uniqueness

(1R)-2-Amino-1-(3,4-difluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of fluorine atoms also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1R)-2-amino-1-(3,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

CXJWXUGRWAXKAF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)F)F

Origin of Product

United States

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